1-benzyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
1-benzyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by its unique structure, which includes a benzyl group, a nitrophenyl group, and a naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and β-ketoesters.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides.
Attachment of the Nitrophenyl Group: The nitrophenyl group is incorporated through a nitration reaction, typically using nitric acid and sulfuric acid as reagents.
Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction involving the corresponding carboxylic acid and an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl halides for nucleophilic substitution, nitric acid for nitration.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted naphthyridine derivatives.
Scientific Research Applications
1-benzyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes or proteins involved in cancer cell proliferation.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-benzyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular signaling pathways and ultimately inducing apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide: Similar structure but with a quinoline core instead of a naphthyridine core.
1-benzyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydroisoquinoline-3-carboxamide: Similar structure but with an isoquinoline core.
Uniqueness
1-benzyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is unique due to its naphthyridine core, which imparts distinct electronic and steric properties compared to quinoline or isoquinoline derivatives. This uniqueness can lead to different biological activities and applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-benzyl-N-(4-nitrophenyl)-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4/c27-21(24-17-8-10-18(11-9-17)26(29)30)19-13-16-7-4-12-23-20(16)25(22(19)28)14-15-5-2-1-3-6-15/h1-13H,14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDVAIZQQJPYNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=CC=N3)C=C(C2=O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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